molecular formula C23H15Cl3N2O B4316732 2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE

2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE

Cat. No.: B4316732
M. Wt: 441.7 g/mol
InChI Key: LZNYSEQTPGZFJX-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE is a complex organic compound with the molecular formula C23H15Cl3N2O. This compound is part of the quinoxaline family, which is known for its diverse applications in various fields such as pharmaceuticals, dyes, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE typically involves the condensation of 3-chlorobenzyl alcohol with 2-(2,4-dichlorophenyl)vinylquinoxaline under specific reaction conditions. The process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce simpler quinoxaline compounds .

Scientific Research Applications

2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O/c24-17-5-3-4-15(12-17)14-29-23-22(27-20-6-1-2-7-21(20)28-23)11-9-16-8-10-18(25)13-19(16)26/h1-13H,14H2/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNYSEQTPGZFJX-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC(=CC=C3)Cl)C=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC(=CC=C3)Cl)/C=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE
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2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE
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2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE
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2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE
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2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE
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2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE

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